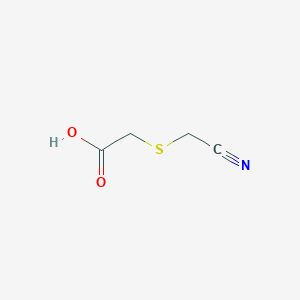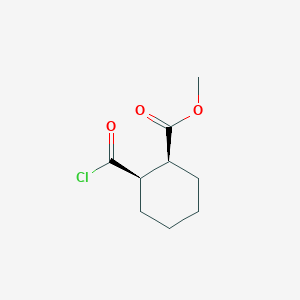
2-(Cyanomethylthio)acetic acid
説明
2-(Cyanomethylthio)acetic acid is a chemical compound with the molecular formula C₄H₅NO₂S and a molecular weight of 131.15 . It is also known as (Cyanomethyl)thio acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(Cyanomethylthio)acetic acid consists of a cyanomethyl group (C#N-CH2-) and a thioacetic acid group (S-CH2-COOH) .Physical And Chemical Properties Analysis
2-(Cyanomethylthio)acetic acid is a solid substance with a pale yellow color . It has a melting point of >200°C (dec.), a boiling point of 329°C, and a density of 1.358 . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用
Ligand Formation for Metal Complexation
2-Cyano-2-(hydroxyimino)dithioacetic acid, derived from cyanoacetic acid, can act as a novel ligand for complexation with transitional metal ions. This compound's structure and optimal conditions for its formation were studied, indicating its potential in metal complexation applications (Hung, Ádám, Varga, Dudás, Kele, Sipos, & Pálinkó, 2017).
Catalytic Applications
The compound 2-(Cyanomethylthio)acetic acid has been utilized in the synthesis of acetic acid via methanol hydrocarboxylation, representing significant progress in synthetic chemistry and CO2 transformation (Qian, Zhang, Cui, & Han, 2016).
In Molecular Imprinting and Biosensing
A study using 2-(diethexyphosphoryl)acetic acid, a similar compound, for preparing a molecular imprinting polymer (MIP) demonstrates the potential application of 2-(Cyanomethylthio)acetic acid in similar contexts. This MIP was used in a biomimetic fluorescence immunoassay for detecting pesticide residues, suggesting applications in environmental monitoring and food safety (Jiang, He, Gong, Gao, & Xu, 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-(Cyanomethylthio)acetic acid, such as semisynthetic cephalosporins with 7-acyl groups derived from it, have been synthesized and studied for their activity. This research informs the development of new antibiotics and enhances understanding of structure-activity relationships in medicinal chemistry (Demarinis, Boehm, Dunn, Hoover, Uri, Guarini, Phillips, Actor, & Weisbach, 1977).
Safety and Hazards
特性
IUPAC Name |
2-(cyanomethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRFRAHROZUYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509540 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethylthio)acetic acid | |
CAS RN |
55817-29-3 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(cyanomethyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins containing the 2-(cyanomethylthio)acetic acid side chain?
A: Replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins incorporating the 2-(cyanomethylthio)acetic acid side chain leads to an overall improvement in both in vitro and in vivo activity across all tested oxidation states of the side-chain sulfur []. This structural modification appears to enhance the efficacy of these cephalosporins against a broader range of bacterial species.
Q2: Can you elaborate on the role of 2-(cyanomethylthio)acetic acid in synthesizing commercially relevant cephalosporin antibiotics?
A: 2-(Cyanomethylthio)acetic acid serves as a crucial intermediate in synthesizing cefamandole, a broad-spectrum cephalosporin antibiotic []. This synthesis involves reacting a carboxy-protected 7β-amino-7α-methoxy- (1-oxa- or 1-thia-) 3- (1-substituted-1H-tetrazol-5-yl) thiomethyl-3-cepem-4-carboxylic acid with activated 2-(cyanomethylthio)acetic acid. This highlights the importance of this compound in developing clinically relevant antibiotics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)


![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)









